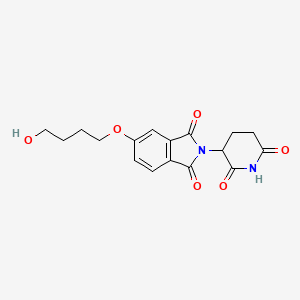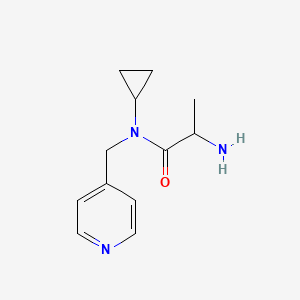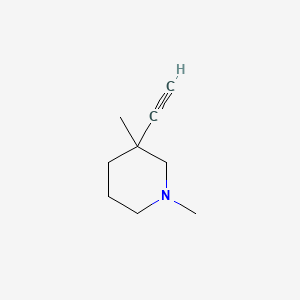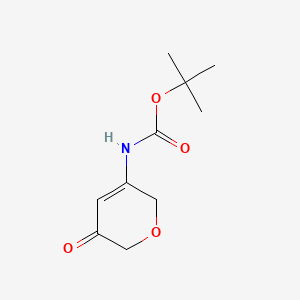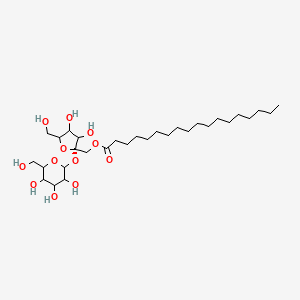
((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate is a complex organic molecule It is characterized by its multiple hydroxyl groups and a stearate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of a sugar derivative with stearic acid. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted reactions. The protected sugar is then reacted with stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. After the reaction is complete, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and protection-deprotection reactions.
Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its ability to interact with biological membranes. The stearate moiety allows it to integrate into lipid bilayers, while the hydroxyl groups can form hydrogen bonds with membrane proteins and other biomolecules. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Glyceryl monostearate
- Sucrose stearate
- Sorbitan monostearate
Uniqueness
Compared to similar compounds, ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate has a unique structure with multiple hydroxyl groups and a complex sugar backbone. This gives it distinct properties, such as higher solubility in water and the ability to form more hydrogen bonds, making it more versatile in various applications.
Properties
Molecular Formula |
C30H56O12 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[(2S)-3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21?,22?,24?,25?,26?,27?,28?,29?,30-/m0/s1 |
InChI Key |
SZYSLWCAWVWFLT-KJMSOAQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


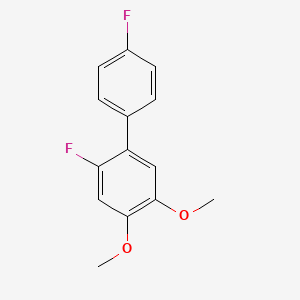
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
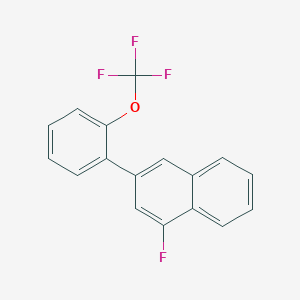

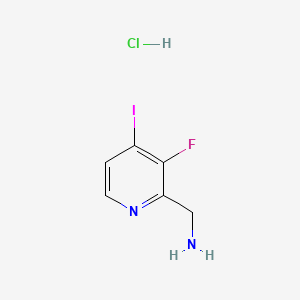
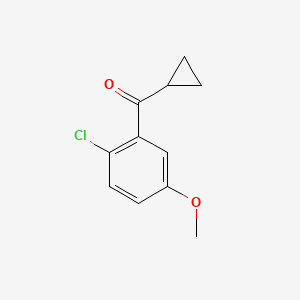
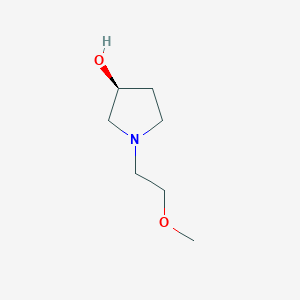
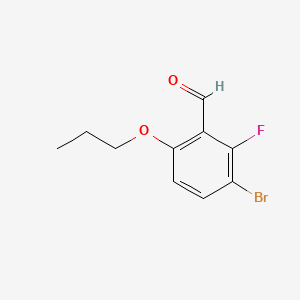
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
